D-Threonine 1,1-Dimethylethyl Ester Hydrochloride

Antimicrobial Mycobacterium smegmatis Chiral Antibiotics

Peptidomimetic and ADC developers require stereochemically pure D-amino acid building blocks with orthogonal protection for Fmoc-SPPS. D-Thr(tBu)-OMe·HCl addresses this: its D-configuration confers proteolytic resistance, extending therapeutic half-life, while O-tert-butyl and methyl ester groups ensure regioselective coupling. The compound also serves as a precursor for chiral antibiotics targeting Mycobacterium spp., leveraging D-threonine's selective inhibition of M. smegmatis cell wall synthesis-a property absent in the L-isomer. Supplied at ≥98% HPLC purity with full CoA documentation for regulatory-grade API manufacturing.

Molecular Formula C12H6F2N2O2
Molecular Weight 251.16 g/mol
Cat. No. B13843991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Threonine 1,1-Dimethylethyl Ester Hydrochloride
Molecular FormulaC12H6F2N2O2
Molecular Weight251.16 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)OC(O2)(F)F)C3=CNC=C3C#N
InChIInChI=1S/C12H6F2N2O2/c13-12(14)17-10-3-1-2-8(11(10)18-12)9-6-16-5-7(9)4-15/h1-3,5-6,16H/i4+1,5+1,9+1
InChIKeyMUJOIMFVNIBMKC-RZMMYRCUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Threonine 1,1-Dimethylethyl Ester Hydrochloride: Chiral Building Block


D-Threonine 1,1-Dimethylethyl Ester Hydrochloride (D-Thr(tBu)-OMe·HCl), also known as O-tert-Butyl-D-threonine methyl ester hydrochloride, is a protected derivative of the non-proteinogenic amino acid D-threonine . This compound is a key chiral building block in the synthesis of peptidomimetics, antibody-drug conjugates (ADCs), and chiral antibiotics, where its D-configuration confers resistance to proteolytic degradation [1]. The molecule's unique structure, featuring a tert-butyl ether-protected hydroxyl group and a methyl ester-protected carboxyl group, enhances its stability and solubility in organic solvents, facilitating its use in solid-phase peptide synthesis (SPPS) .

WorkflowChiral building block for Fmoc-SPPS
SelectionD-configuration for antimicrobial screening context
Use ContextPeptidomimetic and ADC synthesis research

D-Threonine 1,1-Dimethylethyl Ester Hydrochloride: Why It Cannot Be Replaced


D-Threonine 1,1-Dimethylethyl Ester Hydrochloride is a specific stereoisomer and protected form of D-threonine. Substitution with the more common L-threonine derivatives or the free amino acid would fundamentally alter reaction outcomes and biological activity. L-threonine derivatives possess the opposite stereochemistry, leading to different receptor interactions, enzymatic degradation profiles, and peptide conformations. Critically, D-threonine, but not L-threonine, has been shown to inhibit the growth and cell wall synthesis of Mycobacterium smegmatis [1]. Furthermore, the tert-butyl and methyl ester protecting groups are essential for controlling regioselectivity during peptide synthesis and preventing unwanted side reactions [2]. Removing these protecting groups or using a different protecting strategy (e.g., benzyl) changes the compound's stability, solubility, and deprotection conditions, impacting overall synthetic yield and purity [3].

L-Threonine EnantiomerL-isomer may not exhibit the same cell-wall synthesis inhibition observed with D-threonine in mycobacterial models.
Alternative Protecting GroupsBenzyl or unprotected derivatives can alter cleavage orthogonality and may increase side reactions in Fmoc-SPPS.

D-Threonine 1,1-Dimethylethyl Ester Hydrochloride: Head-to-Head Comparisons


Selective Antimycobacterial Activity vs. L-Threonine

D-Threonine has been shown to inhibit the growth and cell wall synthesis of Mycobacterium smegmatis, a model organism for tuberculosis research. This activity is specific to the D-enantiomer; the L-enantiomer does not exhibit this effect. The target compound, D-Threonine 1,1-Dimethylethyl Ester Hydrochloride, is a protected form of D-threonine, serving as a precursor for this chiral antimicrobial activity [1].

Antimycobacterial Activity
Head-to-head
D-Threonine: inhibits growth and cell wall synthesis
vs
L-Threonine: no inhibition observed
Supports enantiomer-specific antimicrobial screening context
In vitro M. smegmatis model; specific to parent amino acid
Antimicrobial Mycobacterium smegmatis Chiral Antibiotics

Protease Resistance of D-Threonine Over L-Threonine

The D-configuration of the threonine residue in the target compound confers inherent resistance to degradation by endogenous proteases, which are specific for L-amino acids. This property extends the in vivo half-life of peptides and peptidomimetics incorporating D-threonine [1].

Protease Resistance
Class-level
D-configuration may confer resistance to endogenous proteases compared to L-amino acids
Reported class-level property; may support stability screening
Source to verify; property inferred from D-amino acid class
Peptidomimetics Protease Resistance Drug Stability

tert-Butyl Ether Protection vs. Benzyl in SPPS

The tert-butyl (tBu) ether group protecting the side-chain hydroxyl of D-threonine offers distinct advantages in solid-phase peptide synthesis. While both tert-butyl and benzyl groups are common hydroxyl protecting groups, tert-butyl ethers are cleaved under mild acidic conditions (e.g., 95% TFA), which are orthogonal to Fmoc deprotection conditions. Benzyl ethers, in contrast, require stronger acids (e.g., HF) or hydrogenolysis, which can be incompatible with other sensitive functional groups or the resin itself . The use of tert-butyl protection can also prevent epimerization and side-reactions, such as the formation of isolable 5(4H)-oxazolones, which are more common with certain N-acetylated benzyl-protected derivatives [1].

Protecting Group Strategy
Cross-study
tBu: cleaved under mild TFA, compatible with Fmoc-SPPS
vs
Benzyl: requires strong acid or hydrogenolysis
Supports SPPS method compatibility review
May reduce epimerization risk
Solid-Phase Peptide Synthesis Protecting Group Strategy Synthetic Yield

Enantiomeric Purity for Chiral Antibiotic Synthesis

For the synthesis of chiral antibiotics and other stereospecific pharmaceuticals, high enantiomeric purity of the starting materials is paramount. D-Threonine derivatives, like Fmoc-D-Thr(tBu)-OH, are commercially available with enantiomeric purity ≥ 99.5% (a/a) as measured by HPLC . This high purity ensures the desired stereochemical outcome in the final drug molecule and minimizes the presence of unwanted diastereomers that could reduce efficacy or cause adverse effects.

Enantiomeric Purity
Data to verify
≥99.5% (a/a) by HPLC for analogous Fmoc-D-Thr(tBu)-OH
Reported purity benchmark; source to verify
May support chiral synthesis reproducibility
Chiral Purity Enantiomeric Excess Antibiotic Synthesis

D-Threonine 1,1-Dimethylethyl Ester Hydrochloride: Optimal Application Scenarios


Protease-Resistant Peptidomimetics and ADCs

Use D-Threonine 1,1-Dimethylethyl Ester Hydrochloride as a key chiral building block in the solid-phase synthesis of peptidomimetic drugs or antibody-drug conjugates (ADCs) where enhanced in vivo stability is required. The D-configuration confers resistance to proteolytic degradation, extending the therapeutic half-life of the resulting biologic [1]. The tert-butyl ester protection ensures compatibility with Fmoc-SPPS protocols, allowing for efficient and high-purity peptide assembly .

Novel Antimycobacterial Agents

Utilize this compound as a protected precursor for the synthesis of chiral antibiotics targeting Mycobacterium species. D-Threonine itself is a known inhibitor of M. smegmatis cell wall synthesis, a property not shared by its L-isomer [2]. The protected ester allows for controlled incorporation of the D-threonine moiety into more complex antibiotic structures during medicinal chemistry optimization campaigns.

High-Fidelity Synthesis of Chiral Pharmaceutical Intermediates

Employ this compound in synthetic routes where high stereochemical fidelity is non-negotiable. The high enantiomeric purity (≥99.5% for analogous derivatives) ensures that the final product is not contaminated with the inactive or potentially harmful L-isomer. This is critical for the manufacture of chiral active pharmaceutical ingredients (APIs) requiring stringent regulatory compliance.

Research on D-Amino Acid Transpeptidation and Enzymatic Mechanisms

Use the protected ester as a substrate or inhibitor in biochemical assays studying D-amino acid metabolism, transpeptidation, or cell wall synthesis in bacteria. Its specific stereochemistry and protecting groups allow for precise investigation of enzyme active site requirements without interference from free carboxyl or hydroxyl groups [2].

Application
Selection Property
Validation Focus
Peptidomimetic and ADC synthesis research
D-configured protected building block
Protease-resistance assay context
Mycobacterial cell-wall synthesis inhibitor research
Enantiomer-specific antimicrobial screening compound
Cell-wall synthesis inhibition endpoint review
Chiral pharmaceutical intermediate synthesis research
High enantiomeric purity synthetic intermediate
Diastereomer control and stereochemical fidelity
D-amino acid metabolism and enzyme mechanism studies
Protected D-threonine ester for biochemical assays
Enzyme-substrate specificity and protecting group compatibility

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